molecular formula C10H21NS B13013662 N-Isopentyl-2,2-dimethylthietan-3-amine

N-Isopentyl-2,2-dimethylthietan-3-amine

Cat. No.: B13013662
M. Wt: 187.35 g/mol
InChI Key: OROAUWSEVHWFEY-UHFFFAOYSA-N
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Description

N-Isopentyl-2,2-dimethylthietan-3-amine is a chemical compound with the molecular formula C10H21NS It is characterized by its unique structure, which includes a thietane ring—a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopentyl-2,2-dimethylthietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2-dimethylthietan-3-amine with isopentyl halides in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopentyl-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-Isopentyl-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Isopentyl-2,2-dimethylthietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and amine group can form specific interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2,2-dimethylthietan-3-amine
  • N-Isobutyl-2,2-dimethylthietan-3-amine
  • N-Isopentyl-2,2-dimethylthiolan-3-amine

Uniqueness

N-Isopentyl-2,2-dimethylthietan-3-amine is unique due to its specific isopentyl substitution and the presence of a thietane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

2,2-dimethyl-N-(3-methylbutyl)thietan-3-amine

InChI

InChI=1S/C10H21NS/c1-8(2)5-6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

OROAUWSEVHWFEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CSC1(C)C

Origin of Product

United States

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